REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([OH:10])=[O:9])[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:18](Cl)(=O)C(Cl)=O>ClCCl>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([O:10][CH3:18])=[O:9])[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
145 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
4.1 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After stirring at room temperature for about 30 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in vigorous bubbling
|
Type
|
CUSTOM
|
Details
|
the reaction was cautiously quenched with MeOH (100 ml)
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Type
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ADDITION
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Details
|
The methanol was added slowly at first as vigorous gas evolution
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Type
|
STIRRING
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Details
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The reaction was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichlormethane (125 ml) and saturated sodium bicarbonate (125 ml)
|
Type
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ADDITION
|
Details
|
More dichlormethane and saturated sodium bicarbonate were added
|
Type
|
CUSTOM
|
Details
|
the layers of the biphasic, homogeneous solution were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichlormethane (3×100 ml)
|
Type
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CUSTOM
|
Details
|
the organic phases were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25 mmol | |
AMOUNT: MASS | 7.82 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |